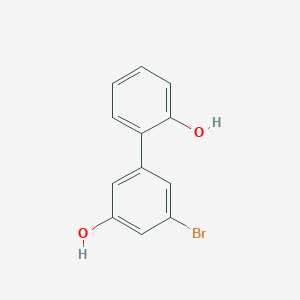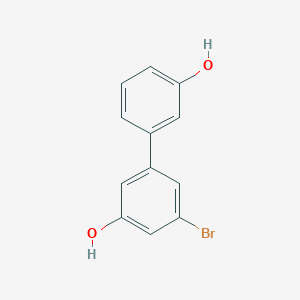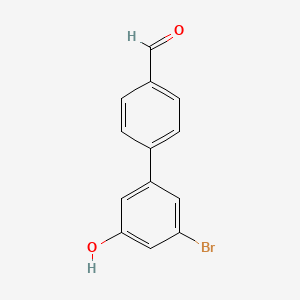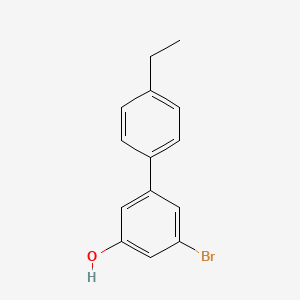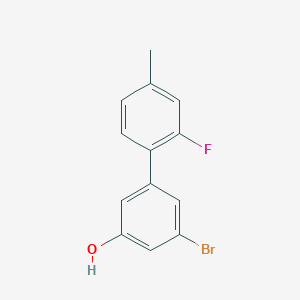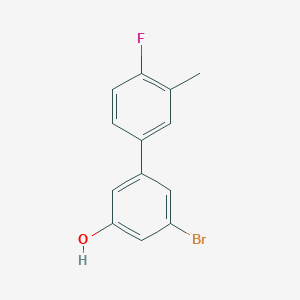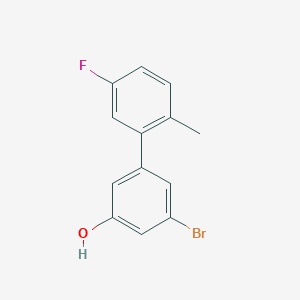
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol, 95% (3-Br-5-FMPP 95%) is a chemical compound that is used in the synthesis of organic molecules, such as pharmaceuticals, fragrances, and dyes. It is a colorless, crystalline solid with a faint, sweet odor. 3-Br-5-FMPP 95% is an important intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It can be used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
Mécanisme D'action
3-Br-5-FMPP 95% is an intermediate in the synthesis of several compounds, including pharmaceuticals, fragrances, and dyes. It acts as a catalyst in the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours.
Biochemical and Physiological Effects
3-Br-5-FMPP 95% is not known to have any biochemical or physiological effects, as it is not intended for use as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Br-5-FMPP 95% in lab experiments include its high purity (95%), its stability, and its low cost. The main limitation of using 3-Br-5-FMPP 95% is its volatility, which can lead to the loss of the compound during the reaction.
Orientations Futures
-Further research into the use of 3-Br-5-FMPP 95% as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters.
-Investigation into the potential use of 3-Br-5-FMPP 95% in the synthesis of fluorescent dyes for the study of biological processes.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of pharmaceuticals, fragrances, and dyes.
-Development of new catalysts and solvents for the reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of 3-Br-5-FMPP 95%.
-Investigation into the potential use of 3-Br-5-FMPP 95% as a catalyst in other organic synthesis reactions.
-Exploration of the use of 3-Br-5-FMPP 95% in the synthesis of other organic compounds.
-Investigation into methods for improving the stability and reducing the volatility of 3-Br-5-FMPP 95%.
Méthodes De Synthèse
3-Br-5-FMPP 95% is synthesized by reaction of 5-fluoro-2-methylphenol (FMP) with bromine in the presence of a suitable catalyst, such as a tertiary amine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is carried out at a temperature of 80-100°C, with stirring, for a period of 1-2 hours. The product is then isolated by filtration and crystallization.
Applications De Recherche Scientifique
3-Br-5-FMPP 95% is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a starting material in the synthesis of other compounds, such as 5-fluoro-2-methylphenylboronic acid and 5-fluoro-2-methylphenylboronic esters. In addition, it is used in the synthesis of fluorescent dyes, which are used in the study of biological processes.
Propriétés
IUPAC Name |
3-bromo-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWVKMLUZXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686381 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261900-32-6 |
Source


|
| Record name | 5-Bromo-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

